N,N,2-trimethylaziridine-1-carboxamide
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Overview
Description
N,N,2-trimethylaziridine-1-carboxamide: is a cyclic amide that has garnered significant interest in the scientific community due to its unique chemical structure and biological activity. This compound is a colorless liquid that is soluble in both water and organic solvents. Its molecular formula is C6H12N2O, and it has a molecular weight of 128.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-trimethylaziridine-1-carboxamide typically involves the amidation of carboxylic acids with primary amines. One common method employs N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride as the coupling reagent . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and typically yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar amidation protocols but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,2-trimethylaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used to open the aziridine ring.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,2-trimethylaziridine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: Investigated for its potential use in non-viral gene transfection due to its ability to form polyamines.
Medicine: Explored for its antibacterial and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the production of coatings, materials templating, and CO2 adsorption.
Mechanism of Action
The mechanism of action of N,N,2-trimethylaziridine-1-carboxamide involves its ability to undergo ring-opening polymerization, forming polyamines. These polyamines can interact with various molecular targets, including DNA and proteins, leading to biological effects such as antibacterial and antimicrobial activity . The compound’s unique structure allows it to participate in multiple pathways, enhancing its versatility in different applications.
Comparison with Similar Compounds
N,N,2-trimethyl-1H-benzimidazole-1-carboxamide: Another cyclic amide with similar properties but a different core structure.
N,N-dimethylaziridine: A simpler aziridine derivative with fewer methyl groups.
Uniqueness: N,N,2-trimethylaziridine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form polyamines through ring-opening polymerization is a distinctive feature that sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N,2-trimethylaziridine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNVBNNVSIGKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451571 |
Source
|
Record name | N,N,2-trimethylaziridine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137514-20-6 |
Source
|
Record name | N,N,2-trimethylaziridine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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